molecular formula C13H16N4O B1381437 3-(1-benzyl-1H-1,2,4-triazol-3-yl)morpholine CAS No. 1803601-35-5

3-(1-benzyl-1H-1,2,4-triazol-3-yl)morpholine

Cat. No. B1381437
CAS RN: 1803601-35-5
M. Wt: 244.29 g/mol
InChI Key: VSVWEXVHQNNNCH-UHFFFAOYSA-N
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Description

“3-(1-benzyl-1H-1,2,4-triazol-3-yl)morpholine” is a compound that contains a 1,2,4-triazole ring in its structure . Compounds containing the 1,2,4-triazole ring are characterized by multidirectional biological activity .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in various studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .


Molecular Structure Analysis

The molecular structure of “3-(1-benzyl-1H-1,2,4-triazol-3-yl)morpholine” is described by the InChI code 1S/C13H16N4O/c1-2-4-11(5-3-1)8-17-10-15-13(16-17)12-9-18-7-6-14-12/h1-5,10,12,14H,6-9H2 .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives have been studied in various contexts . For example, 1,2,4-triazole derivatives have been shown to have significant antibacterial activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(1-benzyl-1H-1,2,4-triazol-3-yl)morpholine” include a molecular weight of 244.3 . It is a powder at room temperature .

Scientific Research Applications

Pharmaceutical Research

1,2,3-Triazoles, which are structurally related to the compound , have been widely used in drug discovery. They have shown potential as antiproliferative agents against various cancer cell lines. For example, a triazole derivative was found to be potent against MV4-11 cells with an IC50 of 2 μM .

Cancer Therapy

Compounds containing a 1,2,4-triazole ring, similar to the benzyl-triazolyl morpholine structure, have been approved by the FDA for breast cancer treatment in postmenopausal women. They are considered superior to estrogen receptor antagonists .

Apoptosis Induction

Substituted benzyl-triazoles have been studied for their ability to induce apoptosis in cancer cells. For instance, a substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) compound induced apoptosis in BT-474 cells .

Catalysis

Triazoles are also significant in catalysis. They can be synthesized through metal-free organocatalytic processes and have applications in creating various chemical structures .

Green Chemistry

The synthesis of triazoles can involve nonconventional “green” sources like microwave, mechanical mixing, visible light, and ultrasound. This aligns with the growing field of green chemistry which aims to reduce or eliminate the use or generation of hazardous substances .

Future Directions

Future research on “3-(1-benzyl-1H-1,2,4-triazol-3-yl)morpholine” and similar compounds could focus on further understanding their mechanisms of action and optimizing their structures to improve their biological activity and safety profiles .

properties

IUPAC Name

3-(1-benzyl-1,2,4-triazol-3-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-2-4-11(5-3-1)8-17-10-15-13(16-17)12-9-18-7-6-14-12/h1-5,10,12,14H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVWEXVHQNNNCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C2=NN(C=N2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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